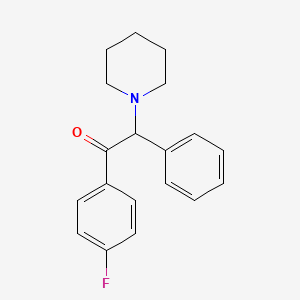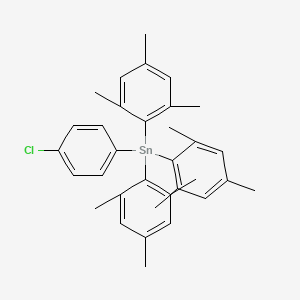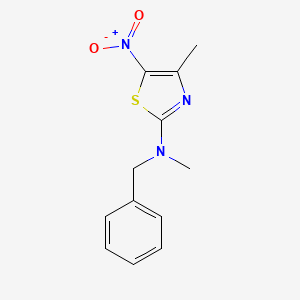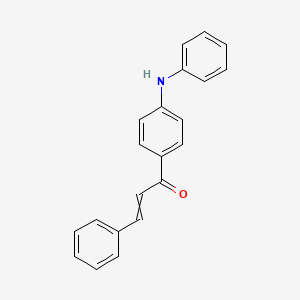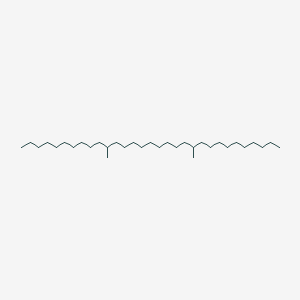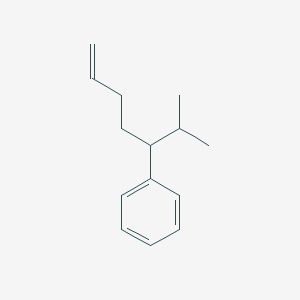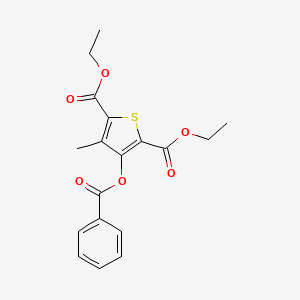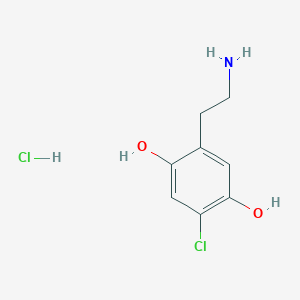
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride is an organic compound that features a benzene ring substituted with an aminoethyl group, a chlorine atom, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the nitration of 5-chlorobenzene-1,4-diol to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The amino group is then alkylated with ethylene oxide to introduce the aminoethyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- Tris(2-aminoethyl)amine
- N-(2-aminoethyl)ethanolamine
Uniqueness
2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications compared to its analogs .
Propiedades
Número CAS |
88441-13-8 |
|---|---|
Fórmula molecular |
C8H11Cl2NO2 |
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)-5-chlorobenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO2.ClH/c9-6-4-7(11)5(1-2-10)3-8(6)12;/h3-4,11-12H,1-2,10H2;1H |
Clave InChI |
FZXOFQGDGCZBAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Cl)O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


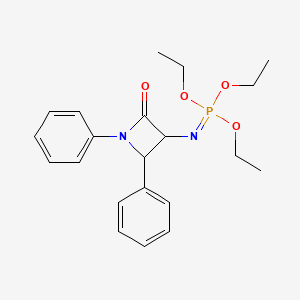

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
